3-Bromo-4-thiocyanatoaniline
Overview
Description
3-Bromo-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5BrN2S It is a derivative of aniline, where the amino group is substituted with bromine and thiocyanate groups at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-thiocyanatoaniline can be synthesized through the reaction of 3-bromoaniline with potassium thiocyanate. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity levels for industrial applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The bromine and thiocyanate groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the thiocyanate group.
4-Thiocyanatoaniline: Similar structure but lacks the bromine atom.
3-Bromoaniline: Similar structure but lacks the thiocyanate group.
Uniqueness: 3-Bromo-4-thiocyanatoaniline is unique due to the presence of both bromine and thiocyanate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(4-amino-2-bromophenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDBNWAJPCNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649139 | |
Record name | 4-Amino-2-bromophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-78-8 | |
Record name | 4-Amino-2-bromophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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